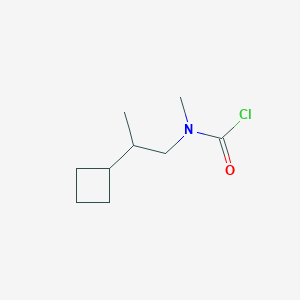

![molecular formula C9H17F2N3O B2813919 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea CAS No. 1823323-34-7](/img/structure/B2813919.png)

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

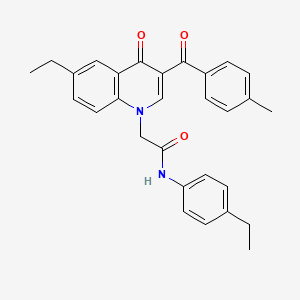

The compound appears to contain a difluoropiperidine group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with two fluorine atoms attached . It also contains a urea group (a functional group with the structure -NH-(C=O)-NH2) that is substituted with a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperidine ring, a urea group, and a methyl group . The difluoropiperidine group would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea” are not available, compounds with similar structures often undergo reactions at the amine or urea groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the difluoropiperidine and urea groups .Wissenschaftliche Forschungsanwendungen

Preparation and Polymerization

Research by Miyamoto et al. (1995) explored the polymerization of cyclic pseudoureas, including structures related to 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea. The study highlighted the preparation of cyclic pseudoureas and their polymerization into pendant-type and main-chain-type polyureas, demonstrating the compound's utility in developing novel polymeric materials with specific structural properties (Miyamoto, M., Shimakura, M., Shimoda, S., & Hasegawa, K., 1995).

Synthetic Routes to Fluorinated Piperidines

Surmont et al. (2010) investigated synthetic strategies for creating 4-substituted 3,3-difluoropiperidines, closely related to the compound . This work is crucial for the development of novel fluorinated compounds for medicinal chemistry, showcasing the compound's relevance in synthesizing fluorinated gamma-amino acids and other derivatives with potential pharmaceutical applications (Surmont, R., Verniest, G., Thuring, J., Macdonald, G., Deroose, F., & De Kimpe, N., 2010).

Catalysis and Organic Synthesis

A study by Zhu et al. (2003) described a phosphine-catalyzed [4+2] annulation process to synthesize highly functionalized tetrahydropyridines, indicating the compound's potential role in facilitating complex organic reactions and generating valuable synthetic intermediates for pharmaceuticals (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

Genotoxicity Research

Research on related compounds, such as 1-ethyl-1-nitrosourea, provides insights into the genotoxic effects of ethylating agents. Shibuya and Morimoto (1993) reviewed the mutagenicity of 1-ethyl-1-nitrosourea across various test systems, highlighting the importance of understanding the biological interactions and potential mutagenic risks associated with similar compounds (Shibuya, T., & Morimoto, K., 1993).

Novel Synthetic Approaches

Giacoboni et al. (2016) developed a novel methodology for synthesizing 3,3-difluoropiperidines, which are structurally similar to the compound of interest. This research demonstrates the compound's application in creating new inhibitors, specifically targeting phosphodiesterase 2A (PDE2A), and highlights its potential in medicinal chemistry and drug development (Giacoboni, J., Clausen, R., & Marigo, M., 2016).

Eigenschaften

IUPAC Name |

1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTHUGBUPKPXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)

![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)

![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)

![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)

![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)